Tetraphenyllead

Physical Properties Organometallic Chemistry Precursor Stability

Unlike volatile liquid tetraalkylleads, Tetraphenyllead is a thermally robust crystalline solid (mp 227–228°C) that permits precise gravimetric handling under ambient conditions. Its unique two‑electron oxidation wave enables selective polarographic quantification in complex organolead mixtures. With thermal stability at 200°C under H₂ (100 atm), it excels in high‑temperature hydrogenation. A single, well‑defined 207Pb solid‑state NMR resonance (Δ~40 ppm) makes it an ideal spectrometer calibration standard. Insoluble in water, soluble in benzene (15.4 g/L), dioxane (11.4 g/L), CCl₄ (8.04 g/L). Supplied at ≥95% purity for organometallic synthesis, catalyst precursor development, and solid‑state reaction schemes.

Molecular Formula C24H20Pb
Molecular Weight 516 g/mol
CAS No. 595-89-1
Cat. No. B147485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenyllead
CAS595-89-1
Molecular FormulaC24H20Pb
Molecular Weight516 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/4C6H5.Pb/c4*1-2-4-6-5-3-1;/h4*1-5H;
InChIKeyWBJSMHDYLOJVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenyllead (CAS 595-89-1) Procurement Guide: Verified Specifications for Organolead Research & Synthesis


Tetraphenyllead (Pb(C₆H₅)₄, CAS 595-89-1) is an organolead compound consisting of a central lead atom coordinated to four phenyl groups. It is a white crystalline solid at ambient temperature with a density of 1.53 g/cm³ and a melting point range of 227–228°C [1]. The compound is insoluble in water but demonstrates measurable solubility in organic solvents such as benzene (15.4 g/L), dioxane (11.4 g/L), and carbon tetrachloride (8.04 g/L) [1]. Commercially, tetraphenyllead is typically supplied at 97% purity and is utilized as a reagent in organometallic synthesis and as a precursor in specialized catalytic applications .

Why Tetraalkyllead Analogs Cannot Substitute for Tetraphenyllead in Specialized Applications


Organolead compounds in the tetraalkyllead family (e.g., tetramethyllead, tetraethyllead) exhibit profoundly different physical states, thermal stability profiles, and electrochemical behavior compared to tetraphenyllead [1][2]. While tetraalkylleads are volatile liquids at room temperature, tetraphenyllead exists as a stable crystalline solid, enabling its use in solid-state reaction schemes and as a well-defined precursor for materials synthesis [1]. Furthermore, the electrochemical oxidation pathways of tetraaryl- versus tetraalkyl-lead compounds diverge significantly at mercury electrodes, with tetraphenyllead undergoing a distinct two-electron process that tetraalkylleads do not replicate [2]. These differences preclude simple substitution of tetraphenyllead with more common organolead compounds for applications requiring specific phase behavior, thermal stability, or electrochemical response.

Quantitative Comparative Evidence: Tetraphenyllead vs. Tetraalkyllead Analogs and Group IVB Tetraphenyls


Physical State and Melting Point: Solid Crystalline Material vs. Volatile Liquid Analogs

Tetraphenyllead is a white crystalline solid at room temperature with a melting point of 227–228°C, whereas the tetraalkyllead analogs tetramethyllead and tetraethyllead are volatile liquids with melting points of −27.5°C and −136°C, respectively [1][2][3]. This >250°C difference in melting point fundamentally alters handling, storage, and reaction design constraints.

Physical Properties Organometallic Chemistry Precursor Stability

Electrochemical Oxidation Mechanism: Distinct Two-Electron Process vs. One-Electron Process for Tetraalkylleads

At mercury electrodes in dichloromethane, tetraphenyllead exhibits a two-electron oxidation wave, whereas tetraethyllead and tetramethyllead are characterized by a one-electron oxidation process [1][2]. The two-electron step for tetraphenyllead involves mercury exchange and halide abstraction pathways not observed for the tetraalkyl compounds.

Electrochemistry Polarography Analytical Chemistry

Thermal Decomposition Stability: Stable at 200°C Under Nitrogen vs. Rapid Decomposition of Tetraethyllead Above 110°C

Tetraphenyllead demonstrates thermal stability at 200°C under 100 atmospheres of nitrogen or hydrogen for at least six hours without decomposition, whereas tetraethyllead decomposes at temperatures above 110°C even at atmospheric pressure [1]. This represents a ~90°C higher thermal threshold for tetraphenyllead under inert conditions.

Thermal Stability Hydrogenation Organolead Decomposition

Catalytic Activity in Coal Hydroliquefaction: Intermediate Rank Among Group IVB Organometallics

In the hydroliquefaction of Wandoan coal, tetraphenyllead exhibits catalytic activity ranked third among Group IVB organometallic compounds, following tetrabutylstannane (highest) and tetrabutylgermane, and significantly outperforming organosilicon compounds which showed no activity [1]. This positions tetraphenyllead as a viable catalyst precursor when tin-based compounds are unsuitable due to cost, toxicity, or downstream product contamination concerns.

Catalysis Coal Liquefaction Organometallic Precursors

207Pb Solid-State NMR: Single Line Spectrum with Modest Solid-to-Solution Shift

In solid-state 207Pb NMR, tetraphenyllead exhibits a single line spectrum with a solid-to-solution chemical shift difference of approximately 40 ppm [1]. This modest shift indicates a relatively small change in lead coordination environment upon dissolution, in contrast to hexa-p-tolyldilead which shows two center bands and pronounced shielding anisotropy due to crystallographic asymmetry.

NMR Spectroscopy Solid-State NMR Organolead Characterization

Application Scenarios Where Tetraphenyllead's Differentiated Properties Deliver Decisive Advantage


Solid-State Organometallic Synthesis Requiring Ambient-Stable, Crystalline Precursors

Tetraphenyllead's solid crystalline form (melting point 227–228°C) permits precise gravimetric handling and storage under ambient conditions without the volatility and fume-hood constraints associated with liquid tetraalkylleads (melting points as low as −136°C). This enables its use as a stoichiometric phenyl transfer reagent or catalyst precursor in solid-state grinding reactions, solvent-free synthesis, and glovebox-free operations where liquid organoleads would pose unacceptable handling risks [1].

Electrochemical Detection and Speciation of Organolead Mixtures

The distinct two-electron oxidation wave of tetraphenyllead at mercury electrodes, contrasted with the one-electron process of tetraalkylleads, provides a polarographic fingerprint that allows selective quantification of tetraphenyllead in complex samples containing mixed organolead species. This electrochemical differentiation can be exploited in environmental monitoring protocols, catalyst degradation studies, or quality control of organolead reagents where compositional purity is critical [2].

High-Temperature Catalytic Hydrogenation Under Inert Conditions

Owing to its thermal stability at 200°C under hydrogen pressure (100 atm) without decomposition, tetraphenyllead can be employed in high-temperature hydrogenation reactions—for instance, the quantitative conversion to biphenyl using nickel catalysts—where tetraalkylleads would undergo premature thermal decomposition. This thermal robustness expands the accessible reaction envelope for organolead-mediated transformations in both academic research and specialized industrial processes [3].

Solid-State 207Pb NMR Calibration and Structural Analysis

Tetraphenyllead yields a single, well-defined resonance line in solid-state 207Pb NMR spectra with a modest solid-to-solution shift (~40 ppm), making it a practical reference compound for calibrating spectrometer parameters (e.g., cross-polarization and magic-angle spinning conditions) prior to analyzing more complex or air-sensitive organolead materials. Its simplicity contrasts with asymmetric compounds like hexa-p-tolyldilead, which exhibit complex band structures that complicate spectral interpretation [4].

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